![molecular formula C8H10O2 B1205994 双环[2.2.2]辛烷-2,6-二酮 CAS No. 38231-60-6](/img/structure/B1205994.png)

双环[2.2.2]辛烷-2,6-二酮

描述

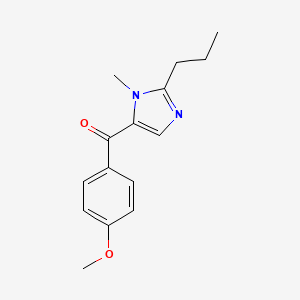

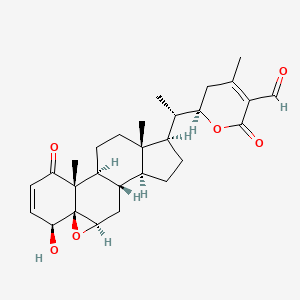

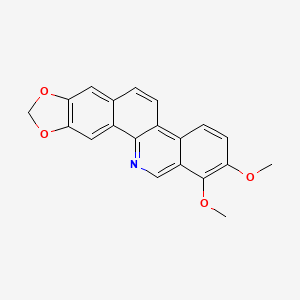

Bicyclo[2.2.2]octane-2,6-dione is an alicyclic ketone with the molecular formula C8H10O2. It belongs to the class of beta-diketones and is a bridged compound. The molecule consists of a bicyclo[2.2.2]octane ring system with two oxo (carbonyl) groups located at positions 2 and 6. The compound’s structure is characterized by its rigid, cage-like arrangement, resulting from the bridged bicyclic framework .

科学研究应用

Antiviral Drug Development

Specific Scientific Field

Medicinal chemistry and virology.

Summary

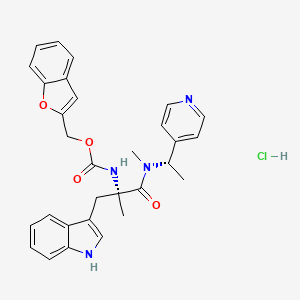

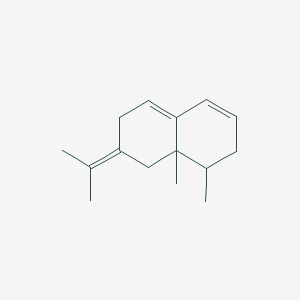

The emergence of SARS-CoV-2, responsible for the global COVID-19 pandemic, necessitates the rapid development of antiviral drugs. Drug repurposing and new molecule design are crucial strategies. Bicyclo[2.2.2]octenes, fused to N-substituted succinimides, were investigated as potential core scaffolds for non-covalent inhibitors of the SARS-CoV-2 main protease (3CL pro). These inhibitors play a key role in inhibiting viral replication.

Methods and Experimental Procedures

Results

The fused bicyclo[2.2.2]octenes serve as a potential starting point for non-covalent SARS-CoV-2 3CL pro protease inhibitors .

Enantioselective Reduction Screening

Specific Scientific Field

Biocatalysis and organic chemistry.

Summary

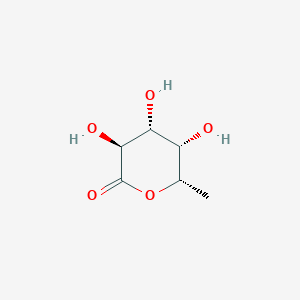

Yeast strains from various genera were screened for enantioselective reduction of bicyclo[2.2.2]octane-2,6-dione. Reducing activity was found in 80% of the screened yeasts .

Efficient Bioreduction

Specific Scientific Field

Biocatalysis and enzymology.

Summary

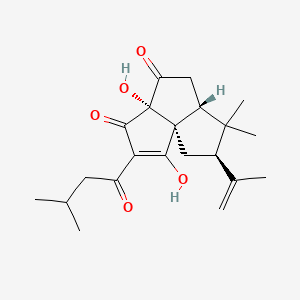

Saccharomyces cerevisiae (baker’s yeast) strains overexpressing known carbonyl reductases efficiently reduce bicyclo[2.2.2]octane-2,6-dione to its corresponding hydroxyketone. The reductase encoded by YMR226c is highly efficient for this transformation .

Propellane Synthesis

Specific Scientific Field

Organic synthesis and chemical methodology.

Summary

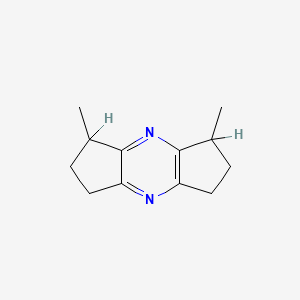

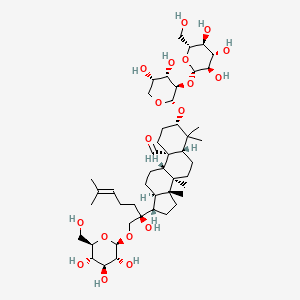

Propellanes containing bicyclo[2.2.2]octene units were synthesized via an olefin metathesis approach. These propellanes resemble 11b-HSD1 inhibitors and offer a convenient method for accessing this structural motif .

属性

IUPAC Name |

bicyclo[2.2.2]octane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-7-3-5-1-2-6(7)8(10)4-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBMHPUAHFEJAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)CC1CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.2.2]octane-2,6-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 8-methyl-3-(3-phenylprop-2-enoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1205926.png)